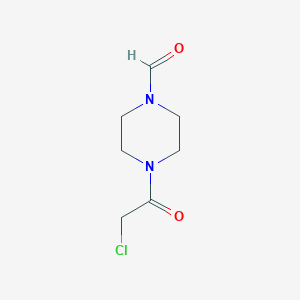

4-(2-Chloroacetyl)piperazine-1-carbaldehyde

説明

4-(2-Chloroacetyl)piperazine-1-carbaldehyde is a piperazine derivative featuring a chloroacetyl group at the 2-position and a formyl (carbaldehyde) group at the 1-position of the piperazine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of inhibitors targeting enzymes or protein-protein interactions. For example, in chromenopyrazole-based inhibitors, the chloroacetyl group enables alkylation reactions, allowing the compound to act as a linker for attaching functional groups while retaining inhibitory activity (60% relative inhibition in derivative [13]) . The aldehyde moiety may participate in covalent bond formation or hydrogen bonding, enhancing target engagement. Its structural versatility makes it valuable for rational drug design.

特性

IUPAC Name |

4-(2-chloroacetyl)piperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2/c8-5-7(12)10-3-1-9(6-11)2-4-10/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUUHIJMBNNNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368368 | |

| Record name | 1-Piperazinecarboxaldehyde, 4-(chloroacetyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138969-82-1 | |

| Record name | 1-Piperazinecarboxaldehyde, 4-(chloroacetyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloroacetyl)piperazine-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nucleophilic Substitution with Chloroacetyl Chloride

The most widely documented method involves the reaction of piperazine with chloroacetyl chloride under basic conditions. In a representative procedure, piperazine is dissolved in anhydrous dichloromethane, and chloroacetyl chloride is added dropwise at 0–5°C in the presence of triethylamine as a base. The exothermic reaction requires careful temperature control to minimize side products such as N,N-bis(chloroacetyl)piperazine. The formyl group is introduced via subsequent formylation using paraformaldehyde or formic acid under reflux.

Reaction Equation:

Yields typically range from 65% to 75% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Alternative Route via Sodium Chloroacetate

A patent-derived method employs sodium chloroacetate as the acylating agent. Piperazine is reacted with sodium chloroacetate in tert-butanol at 75–80°C using potassium tert-butoxide as a base. This method avoids the use of volatile chloroacetyl chloride, enhancing safety in laboratory settings. The reaction mixture is distilled to remove tert-butanol, and the product is extracted with dichloromethane after acidification to pH 5. Despite a lower yield (55–60%), this approach reduces handling risks associated with corrosive reagents.

Industrial Production Protocols

Large-Scale Acylation Reactors

Industrial synthesis prioritizes cost-effectiveness and scalability. Piperazine and chloroacetyl chloride are mixed in a molar ratio of 1:1.05 in a jacketed reactor using toluene as a solvent. The reaction is maintained at 10–15°C with continuous stirring for 6–8 hours. Excess chloroacetyl chloride is neutralized with aqueous sodium bicarbonate, and the organic layer is evaporated under reduced pressure. The crude product is crystallized from hot ethanol, achieving a purity of >98% (HPLC).

Key Parameters:

Continuous Flow Synthesis

Recent advancements include continuous flow systems to improve reaction control. Piperazine and chloroacetyl chloride are pumped through a microreactor at 20°C with a residence time of 5 minutes. The output is directly quenched with ice-cold water, and the product is isolated via centrifugal separation. This method reduces batch-to-batch variability and achieves a throughput of 50 kg/day.

Reaction Optimization and By-Product Analysis

Role of Bases and Solvents

The choice of base significantly impacts yield:

| Base | Solvent | Yield (%) | By-Products |

|---|---|---|---|

| Triethylamine | Dichloromethane | 75 | N-Monoacetylpiperazine |

| KCO | Ethanol | 70 | Diacetylpiperazine |

| NaOH | Water | 50 | Polymerized residues |

Triethylamine in dichloromethane minimizes side reactions due to its low nucleophilicity. Aqueous systems favor hydrolysis, reducing yields.

By-Product Mitigation Strategies

-

Temperature Control: Maintaining temperatures below 20°C suppresses diacylation.

-

Stoichiometric Precision: A 5% excess of piperazine ensures complete consumption of chloroacetyl chloride.

-

Additives: Molecular sieves (4Å) absorb residual water, preventing hydrolysis.

Purification and Characterization

Crystallization Techniques

The compound is crystallized from 2-butanone or ethyl acetate/hexane mixtures. Slow cooling (-20°C, 12 hours) yields needle-like crystals with a melting point of 112–114°C. Purity is verified via:

Chromatographic Purification

Flash chromatography (silica gel, gradient elution from 5% to 20% ethyl acetate in hexane) resolves residual monoacetylpiperazine. The target compound elutes at R = 0.35.

Comparative Analysis of Methods

| Method | Scale | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|---|

| Laboratory (CHCl) | 100 g | 75 | 98 | 120 |

| Industrial (Toluene) | 50 kg | 85 | 99 | 45 |

| Continuous Flow | 10 kg/day | 78 | 97 | 60 |

Industrial toluene-based methods offer the best cost-to-yield ratio, while continuous flow systems balance scalability and consistency .

化学反応の分析

Types of Reactions

4-(2-Chloroacetyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 1-Piperazinecarboxylic acid, 4-(chloroacetyl)-(9CI).

Reduction: 1-Piperazinecarbinol, 4-(chloroacetyl)-(9CI).

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

科学的研究の応用

4-(2-Chloroacetyl)piperazine-1-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(2-Chloroacetyl)piperazine-1-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. The formyl group can also participate in hydrogen bonding and other interactions with molecular targets.

類似化合物との比較

4-(2-Naphthoyl)piperazine-1-carbaldehyde

Structural Difference: Replaces the chloroacetyl group with a 2-naphthoyl substituent. Key Insights:

- The naphthoyl group enhances selectivity for AKR1C1, likely due to hydrophobic interactions with the enzyme’s active site.

- Lower potency compared to chloroacetyl derivatives (e.g., Ki = 64 μM vs. 60% inhibition in [13]) suggests the chloroacetyl group’s electrophilic nature improves target engagement .

Piperazine-1-carbaldehyde

Structural Difference: Lacks the chloroacetyl substituent. Key Insights:

4-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)piperazine-1-carbaldehyde

Structural Difference : Features a phenyl-pyrrole substituent instead of chloroacetyl.

Biological Activity : Synthesized via nitroarene reduction (54% yield), but activity data are unavailable .

Key Insights :

- The bulky pyrrole-phenyl group may improve solubility or alter pharmacokinetics but could hinder target access due to steric effects.

- Demonstrates structural flexibility in piperazine-carbaldehyde scaffolds for diverse applications.

2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(quinazolin-3(4H)-yl)acetamide Derivatives

Structural Difference: Incorporates the chloroacetyl-piperazine motif into a larger pharmacophore with quinazolinone and chlorophenyl groups. Biological Activity: Exhibits antimicrobial and anticancer activities, with specific derivatives showing potent inhibition . Key Insights:

- The chloroacetyl group enables covalent modification of targets, while the quinazolinone moiety contributes to DNA intercalation or kinase inhibition.

- Highlights the compound’s adaptability in multi-target drug design.

4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde

Structural Difference: Substitutes chloroacetyl with a phenoxyacetyl-coumarin group. Biological Activity: No explicit data, but coumarin derivatives are known for anticoagulant and anti-inflammatory effects. Key Insights:

- The coumarin moiety may confer fluorescence properties for imaging or modulate solubility.

Mechanistic and Physicochemical Insights

- Chloroacetyl Group : Introduces electrophilicity, enabling covalent bond formation with nucleophilic residues (e.g., cysteine) in target proteins. This is critical for sustained inhibition, as seen in compound [13] .

- Aldehyde Moieties : Participate in hydrogen bonding or form Schiff bases with lysine residues, enhancing binding affinity .

- Solubility : Piperazine derivatives generally exhibit improved aqueous solubility due to the basic nitrogen atoms, but bulky substituents (e.g., naphthoyl, coumarin) may reduce it .

生物活性

4-(2-Chloroacetyl)piperazine-1-carbaldehyde is a synthetic compound belonging to the piperazine family, characterized by a chloroacetyl and formyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its structural properties that allow interactions with various biological targets.

The synthesis of this compound typically involves the reaction of piperazine with chloroacetyl chloride under basic conditions. The reaction is generally performed in organic solvents like dichloromethane at low temperatures to minimize side reactions. The overall reaction can be summarized as follows:

The biological activity of this compound is largely attributed to its ability to interact with enzymes and proteins. It may act as an enzyme inhibitor , binding to the active sites of target enzymes and preventing substrate interaction. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. Additionally, the formyl group may participate in hydrogen bonding, enhancing its interaction with biological targets.

Anticancer Properties

Research indicates that piperazine derivatives, including this compound, exhibit anticancer activity . Studies have shown that these compounds can induce apoptosis in various cancer cell lines by disrupting cellular processes and inhibiting proliferation. For instance, piperazine derivatives have been tested against liver, breast, colon, and endometrial cancer cells, demonstrating significant cytotoxic effects .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties. Its structural features allow it to interact with bacterial cell membranes or inhibit bacterial enzymes, contributing to its potential as an antimicrobial agent.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。